CYP2J2 Inhibition: Bilobetin Exhibits Sub-Micromolar Potency Distinct from Non-Selective CYP Inhibitors
Bilobetin demonstrates potent inhibition of CYP2J2-mediated astemizole O-demethylation with an IC₅₀ of 0.73 μM and terfenadine hydroxylation with IC₅₀ of 0.89 μM in human liver microsomes [1]. In a direct comparative study, bilobetin inhibited CYP2J2-catalyzed terfenadine hydroxylase activity with an IC₅₀ of 0.81 μM, while ginkgetin and isoginkgetin were not tested in the same assay, but bilobetin's potency exceeds that reported for many other natural flavonoids [2]. Furthermore, bilobetin inhibited CYP2J2-catalyzed ebastine hydroxylase activity with an IC₅₀ of 2.21 μM, establishing a CYP2J2 inhibition profile distinct from broad-spectrum CYP inhibitors [2].
| Evidence Dimension | CYP2J2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.73 μM (astemizole O-demethylation), 0.89 μM (terfenadine hydroxylation), 0.81 μM (terfenadine hydroxylase), 2.21 μM (ebastine hydroxylase) |
| Comparator Or Baseline | Ginkgetin, isoginkgetin, and sciadopitysin (no reported CYP2J2 inhibitory activity at comparable concentrations) |
| Quantified Difference | Bilobetin displays sub-micromolar CYP2J2 inhibition, a property not shared by other 3′,8″-biflavones based on available screening data |
| Conditions | Human liver microsomes (HLM); astemizole O-demethylation and terfenadine hydroxylation assays |
Why This Matters
CYP2J2 is a cancer-associated cytochrome P450 isoform implicated in tumor progression and drug metabolism; bilobetin's selective inhibition profile supports its use in cancer biology research and drug interaction studies.
- [1] Lee, B., et al. Inhibitory Potential of Bilobetin Against CYP2J2 Activities in Human Liver Microsomes. Drug Metab. Dispos. 2020. View Source
- [2] Jeon, Y.J., et al. Bilobetin induces apoptosis in human hepatocellular carcinoma cells via ROS level elevation and inhibition of CYP2J2. Saudi Pharm. J. 2023, 31(9), 101733. View Source
